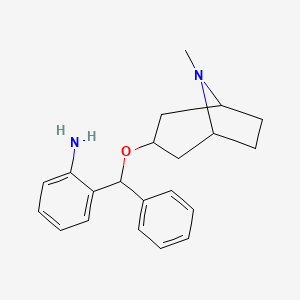

Aminobenztropine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFDKINRISJFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007934 | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88097-86-3 | |

| Record name | 3-(2'-Aminobenzhydryloxy)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminobenztropine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminobenztropine, a derivative of benztropine, is a compound of interest within the field of neuropharmacology due to its potential as a dopamine reuptake inhibitor and muscarinic antagonist. This technical guide provides a comprehensive overview of the discovery and a plausible synthetic pathway for aminobenztropine, tailored for professionals in drug development and chemical research. The document details a proposed two-step synthesis, including experimental protocols derived from analogous reactions, and presents relevant quantitative data in a structured format. Furthermore, this guide includes visualizations of the synthetic and mechanistic pathways to facilitate a deeper understanding of the compound's chemistry and biological interactions.

Introduction

Aminobenztropine is a tropane alkaloid derivative, structurally related to benztropine, a well-established anticholinergic agent used in the management of Parkinson's disease.[1][2] The core structure of these compounds is the 8-azabicyclo[3.2.1]octane moiety, which is also found in a variety of biologically active natural products. The introduction of an amino group on the benzoyl moiety of the benztropine structure is anticipated to modulate its pharmacological profile, potentially enhancing its affinity and selectivity for the dopamine transporter. This guide outlines the likely historical context of its development and provides a detailed, albeit proposed, synthetic route for its preparation.

While the exact date and researchers behind the initial discovery of aminobenztropine are not extensively documented in readily available literature, its development can be situated within the broader history of research into benztropine analogs. Benztropine itself was approved for medical use in the United States in 1954.[2] Research into its analogs has been ongoing, with a focus on modifying its structure to alter its affinity for various neurotransmitter transporters and receptors. This research aims to develop compounds with improved therapeutic profiles, such as enhanced dopamine reuptake inhibition with reduced anticholinergic side effects.[3][4]

Proposed Synthesis Pathway

A plausible and efficient synthesis of aminobenztropine can be envisioned through a two-step process starting from commercially available precursors: tropine and 3-nitrobenzoic acid. The overall synthetic scheme is depicted below.

Caption: Proposed two-step synthesis of Aminobenztropine.

Step 1: Esterification of Tropine with 3-Nitrobenzoyl Chloride

The first step involves the esterification of tropine with 3-nitrobenzoyl chloride. The acid chloride is typically prepared from 3-nitrobenzoic acid by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[5][6]

Experimental Protocol (Analogous):

-

Preparation of 3-Nitrobenzoyl Chloride: To a round-bottomed flask, add 3-nitrobenzoic acid (1 eq.). Add thionyl chloride (2-4 eq.) and a catalytic amount of dimethylformamide (DMF).[5] Reflux the mixture for 2-6 hours until the evolution of gas ceases.[5] Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.

-

Esterification: Dissolve tropine (1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine. Cool the solution in an ice bath. Add 3-nitrobenzoyl chloride (1.1-1.5 eq.) dropwise to the cooled solution with stirring. If DCM is used as the solvent, a base such as triethylamine or pyridine (1.5-2 eq.) should be added to neutralize the HCl byproduct. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of the 3-nitrobenzoyl-tropine ester to an amino group to yield aminobenztropine. Catalytic hydrogenation is a common and efficient method for this transformation.[7]

Experimental Protocol (Analogous):

-

Dissolve the 3-nitrobenzoyl-tropine ester (1 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[8] Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.[8] Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-24 hours at room temperature. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield aminobenztropine. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes expected quantitative data for the proposed synthesis based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | 3-Nitrobenzoic Acid | Thionyl Chloride, DMF (cat.) | Neat | Reflux | 2-6 | >90 |

| 1b | Tropine, 3-Nitrobenzoyl Chloride | Pyridine or Et3N | DCM or Pyridine | 0 to RT | 12-24 | 70-90 |

| 2 | 3-Nitrobenzoyl-tropine Ester | H2, Pd/C (5-10 mol%) | Ethanol/Methanol | RT | 2-24 | >95 |

Mechanism of Action and Signaling Pathway

Aminobenztropine is expected to exert its pharmacological effects through two primary mechanisms: antagonism of muscarinic acetylcholine receptors and inhibition of the dopamine transporter (DAT).[9]

Caption: Mechanism of action of Aminobenztropine.

By blocking the reuptake of dopamine from the synaptic cleft, aminobenztropine increases the concentration and duration of action of dopamine at the postsynaptic receptors. This dopaminergic enhancement is a key mechanism for the therapeutic effects of drugs used in Parkinson's disease. Simultaneously, its anticholinergic activity, through the blockade of muscarinic receptors, helps to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease.

Conclusion

This technical guide provides a detailed overview of the plausible discovery context and a robust synthetic pathway for aminobenztropine. The proposed two-step synthesis is based on well-established chemical transformations and is amenable to laboratory-scale preparation. The provided experimental protocols, derived from analogous reactions, offer a solid starting point for researchers aiming to synthesize and evaluate this compound. The dual mechanism of action, involving both dopamine reuptake inhibition and muscarinic antagonism, makes aminobenztropine a compound of significant interest for further investigation in the development of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzatropine - Wikipedia [en.wikipedia.org]

- 3. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8383817B2 - Benztropine compounds and uses thereof - Google Patents [patents.google.com]

- 5. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

Probing the Molecular Interactions of Aminobenztropine with the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Aminobenztropine and its analogs on the Dopamine Transporter (DAT). While specific quantitative data for Aminobenztropine is limited in publicly available literature, this document synthesizes the existing knowledge on the broader class of benztropine analogs to infer its pharmacological profile. Benztropine and its derivatives are recognized as atypical dopamine reuptake inhibitors, exhibiting a distinct interaction with DAT compared to classical inhibitors like cocaine. This guide presents available quantitative data on the binding affinities and dopamine uptake inhibition of key benztropine analogs, details common experimental protocols for assessing these interactions, and provides visual representations of the proposed molecular mechanisms and experimental workflows.

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. Aminobenztropine, a derivative of benztropine, belongs to a class of compounds that interact with DAT. Benztropine and its analogs are classified as atypical dopamine reuptake inhibitors. This classification stems from their unique behavioral and pharmacological profiles, which differ significantly from typical psychostimulants like cocaine, despite their high affinity for DAT.[1] Understanding the nuanced mechanism of action of these compounds is crucial for the development of novel therapeutics with improved efficacy and reduced abuse potential.

Quantitative Analysis of Benztropine Analogs at the Dopamine Transporter

Table 1: Dopamine Transporter Binding Affinities (Ki) of Benztropine and Analogs

| Compound | Ki (nM) at DAT | Selectivity (DAT vs. SERT/NET) | Reference |

| Benztropine | 120 | Moderate | [1] |

| 4'-Chlorobenztropine (p-Cl-BZT) | 20 - 32.5 | High | [2] |

| 3',4"-Dichlorobenztropine | 20 - 32.5 | High | [2] |

| 4',4"-Difluorobenztropine (AHN 1-055) | 11 - 30 | High | [1] |

| N-(indole-3''-ethyl)-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA1-69) | 5.6 - 30 | High | [3][4] |

| N-(R)-2''-amino-3''-methyl-n-butyl-3α-(4',4''-difluoro-diphenylmethoxy)tropane (GA2-50) | 5.6 - 30 | High | [3][4] |

Data represents a range from multiple studies where applicable.

Table 2: Dopamine Uptake Inhibition (IC50) of Benztropine and Analogs

| Compound | IC50 (nM) for [3H]Dopamine Uptake | Reference |

| Benztropine | 15 - 964 | [5] |

| 4'-Chlorobenztropine (p-Cl-BZT) | ~25 | [1] |

| JHW 007 (N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane) | 24.6 | [1] |

Mechanism of Action: An Atypical Interaction with DAT

Benztropine and its analogs are proposed to interact with the dopamine transporter in a manner distinct from classical inhibitors like cocaine. This atypical binding is thought to be responsible for their unique pharmacological profile, which includes a lack of cocaine-like psychostimulant and abuse-related effects.[3]

The prevailing hypothesis suggests that benztropine analogs stabilize the dopamine transporter in an inward-facing (cytoplasmic-facing) conformation .[3] This contrasts with cocaine, which is known to lock the transporter in an outward-facing (extracellular-facing) conformation .

This differential effect on DAT conformation is believed to be a key determinant of the behavioral outcomes. By promoting an inward-facing conformation, benztropine analogs may inhibit dopamine uptake without producing the profound and rapid increase in synaptic dopamine that is characteristic of addictive psychostimulants.

Signaling and Conformational Pathway

The following diagram illustrates the proposed differential effects of cocaine and benztropine analogs on DAT conformation.

Caption: Proposed differential effects of cocaine and benztropine analogs on DAT conformation.

Key Experimental Protocols

The characterization of Aminobenztropine's interaction with DAT would involve standard in vitro assays. The following are detailed methodologies for two key experiments.

DAT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.

Objective: To quantify the affinity of Aminobenztropine for DAT by measuring its ability to displace a radiolabeled ligand, such as [³H]WIN 35,428, from its binding site on the transporter.

Materials:

-

Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 or CHO cells) or from striatal tissue.

-

[³H]WIN 35,428 (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Test compound (Aminobenztropine) at various concentrations.

-

Non-specific binding agent (e.g., 10 µM cocaine or GBR 12909).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of Aminobenztropine. For determining non-specific binding, a separate set of tubes will contain the non-specific binding agent instead of the test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a DAT radioligand binding assay.

[³H]Dopamine Uptake Assay

This assay measures the functional inhibition of dopamine transport into cells or synaptosomes.

Objective: To determine the potency (IC50) of Aminobenztropine in inhibiting the uptake of [³H]dopamine into DAT-expressing cells or synaptosomes.

Materials:

-

DAT-expressing cells (e.g., HEK-293 or CHO cells) or freshly prepared synaptosomes from striatal tissue.

-

[³H]Dopamine.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (Aminobenztropine) at various concentrations.

-

Uptake inhibitors for non-specific uptake (e.g., a high concentration of cocaine or nomifensine).

-

Scintillation vials and scintillation cocktail.

-

Cell harvester or filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of Aminobenztropine or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Initiate dopamine uptake by adding [³H]dopamine to the incubation mixture.

-

Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Terminate the uptake by rapidly adding ice-cold uptake buffer and immediately filtering the mixture through glass fiber filters or by using a cell harvester.

-

Washing: Wash the filters or cells with ice-cold buffer to remove extracellular [³H]dopamine.

-

Lysis and Quantification: Lyse the cells or synaptosomes on the filters and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Determine the amount of [³H]dopamine taken up at each concentration of the test compound. Calculate the percentage of inhibition relative to the control (vehicle-treated) samples. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Caption: Workflow for a [³H]Dopamine uptake assay.

Conclusion

Aminobenztropine, as a member of the benztropine family, is anticipated to function as an atypical dopamine reuptake inhibitor. The available data on its structural analogs suggest that it likely possesses high affinity for the dopamine transporter and acts by stabilizing an inward-facing conformation of the transporter protein. This proposed mechanism of action distinguishes it from classical DAT inhibitors and may confer a pharmacological profile with reduced psychostimulant and abuse liabilities. Further direct experimental investigation of Aminobenztropine is warranted to confirm these hypotheses and to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Probing the Dopamine Transporter: An In-Depth Analysis of Aminobenztropine Binding Affinity

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of aminobenztropine and its analogs for the dopamine transporter (DAT). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction

The dopamine transporter is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders. Aminobenztropine and its derivatives represent a class of potent DAT inhibitors that have been extensively studied for their potential as therapeutic agents. This document synthesizes the available data on their binding characteristics and the experimental approaches used to elucidate them.

Quantitative Binding Affinity Data

The binding affinity of aminobenztropine analogs for the dopamine transporter is typically quantified using inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). These values are determined through competitive binding assays and dopamine uptake inhibition assays. The following tables summarize the quantitative data from various studies.

Table 1: Binding Affinities (Kᵢ, nM) of Benztropine Analogs at the Dopamine Transporter

| Compound | N-Substituent | 3-Diphenylmethoxy Substituent | DAT Kᵢ (nM) | Reference |

| Benztropine | -CH₃ | Unsubstituted | - | [1] |

| 4'-Cl-BZT | -CH₃ | 4'-Chloro | - | [1] |

| 3'-Cl-BZT | -CH₃ | 3'-Chloro | - | [1] |

| AHN 1-055 | -CH₃ | 4',4''-Difluoro | - | |

| GA 1-69 | -(CH₂)₃-Phenyl | 4',4''-Difluoro | 29.2 | [2] |

| GA 2-50 | -(CH₂)₄-(4-Fluorophenyl) | 4',4''-Difluoro | 15.3 | [2] |

| GA 2-99 | -(CH₂)₂-O-(CH₂)₂-Phenyl | 4',4''-Difluoro | 5.59 | [2] |

| JHW 013 | -(CH₂)₄-(3,4-Dichlorophenyl) | 4',4''-Difluoro | 10.8 | [2] |

Table 2: Inhibition of [³H]Dopamine Uptake (IC₅₀, nM) by Benztropine Analogs

| Compound | IC₅₀ (nM) | Reference |

| Benztropine | - | |

| 4'-Cl-BZT | - | |

| 3'-Cl-BZT | - | |

| AHN 1-055 | 26 |

Experimental Protocols

The determination of binding affinities and functional inhibition of the dopamine transporter by aminobenztropine analogs relies on precise experimental protocols. The two primary methods employed are radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., an aminobenztropine analog) to compete with a radiolabeled ligand for binding to the dopamine transporter.

Cell Culture and Transfection:

-

Cell Line: COS-7 cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Cells are transiently transfected with a plasmid encoding the human dopamine transporter (hDAT) using a suitable transfection reagent.

Binding Assay Protocol:

-

Cell Plating: Two days post-transfection, cells are plated in 24-well plates at a density of 1 x 10⁵ cells/well.

-

Incubation Buffer: The assay is performed in an uptake buffer with the following composition: 25 mM HEPES, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM L-ascorbic acid, and 5 mM D-glucose, pH 7.4.

-

Radioligand: [³H]CFT (([³H]WIN 35,428)) is used as the radioligand at a concentration of 2-4 nM.

-

Competition: Cells are incubated with the radioligand and varying concentrations of the unlabeled aminobenztropine analog.

-

Incubation: The incubation is carried out for 2 hours at 4°C to reach equilibrium.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration (e.g., 100 µM) of a known DAT inhibitor like nomifensine.

-

Washing and Lysis: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand, and then lysed.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Protocol:

-

Cell Preparation: Transfected COS-7 cells are plated as described for the binding assay.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the aminobenztropine analog in uptake buffer.

-

Initiation of Uptake: Dopamine uptake is initiated by adding a solution containing [³H]dopamine (e.g., 40 nM) to the wells.

-

Incubation: The incubation is carried out for 5 minutes at room temperature.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

-

Lysis and Quantification: Cells are lysed, and the amount of [³H]dopamine taken up is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values, representing the concentration of the analog that inhibits 50% of the specific dopamine uptake, are determined by non-linear regression analysis.

Visualizing the Processes

To better understand the experimental workflows and the biological consequences of aminobenztropine binding, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the Radioligand Competition Binding Assay.

Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

Caption: Downstream Signaling of DAT Inhibition by Aminobenztropine.

Mechanism of Action and Downstream Effects

Aminobenztropine and its analogs act as competitive inhibitors at the dopamine transporter. They bind to the central substrate-binding pocket of DAT, which overlaps with the binding sites for dopamine and cocaine. By occupying this site, they block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.

This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine. The elevated synaptic dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors, particularly D1-like receptors. The over-stimulation of these receptors can, in turn, modulate downstream signaling cascades, including the activation of protein kinase A (PKA) and extracellular signal-regulated kinases 1 and 2 (ERK1/2). These pathways are known to play a crucial role in regulating synaptic plasticity.[3]

Conclusion

This technical guide has provided a detailed examination of the binding affinity of aminobenztropine and its analogs for the dopamine transporter. The compiled quantitative data, alongside the detailed experimental protocols, offer a valuable resource for researchers in the field. The visualization of the experimental workflows and the downstream signaling pathway further clarifies the methodologies and the biological implications of DAT inhibition by this class of compounds. This information is critical for the rational design and development of novel therapeutic agents targeting the dopamine transporter.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of dopamine transporter activity impairs synaptic depression in rat prefrontal cortex through over-stimulation of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into Aminobenztropine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early foundational studies on aminobenztropine and its structural analogs. Benztropine and its derivatives represent a significant class of tropane-based compounds that interact with the dopamine transporter (DAT). Unlike cocaine, another tropane alkaloid that inhibits dopamine reuptake, many benztropine analogs exhibit an atypical behavioral profile, which has made them subjects of interest for the development of potential therapeutics for cocaine abuse and other central nervous system disorders. This document summarizes the key quantitative data from early structure-activity relationship (SAR) studies, details the experimental protocols used for their pharmacological characterization, and provides visual representations of the underlying scientific concepts. While the primary focus is on the broader class of benztropine analogs due to the scarcity of specific early data on aminobenztropine itself, the presented information provides a crucial context for understanding the pharmacological landscape from which aminobenztropine emerged.

Core Pharmacological Data

The following tables summarize the in vitro binding affinities of various N-substituted and phenyl-ring-substituted benztropine analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and muscarinic M1 receptors. The data are presented as inhibitor constant (Ki) values in nanomolar (nM), where a lower value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Benztropine Analogs

| Compound | N-Substituent | DAT (Ki, nM)[1][2] | SERT (Ki, nM)[1][2] | NET (Ki, nM)[1][2] | M1 Receptor (Ki, nM)[1] |

| AHN 1-055 | -CH3 | 11 | 376 | 457 | 11.6 |

| Analog 2 | -CH2CH=CH2 (Allyl) | 25 | 890 | 1230 | 230 |

| Analog 3 | -CH2CH2CH3 (n-Propyl) | 35 | 1250 | 2100 | 450 |

| Analog 4 | -(CH2)3CH3 (n-Butyl) | 48 | 2100 | 3500 | 780 |

| Analog 5 | -H | 108 | 3260 | 4810 | 1030 |

Table 2: Binding Affinities (Ki, nM) of Phenyl-Ring-Substituted Benztropine Analogs

| Compound | Phenyl Ring Substituent | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | M1 Receptor (Ki, nM) |

| Benztropine | Unsubstituted | 130 | 2500 | 1800 | 2 |

| 4'-Fluoro | 4'-F | 15 | 1800 | 950 | 8 |

| 4',4''-Difluoro | 4',4''-diF | 11 | 376 | 457 | 11.6 |

| 4'-Chloro | 4'-Cl | 12 | 2100 | 1100 | 5 |

| 3'-Chloro | 3'-Cl | 28 | 980 | 650 | 15 |

| 3',4''-Dichloro | 3',4''-diCl | 20 | 750 | 520 | 25 |

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a typical in vitro radioligand binding assay used to determine the affinity of test compounds for the dopamine transporter.

Objective: To quantify the binding affinity (Ki) of aminobenztropine analogs for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate (source of DAT)

-

[3H]WIN 35,428 (radioligand)

-

Test compounds (benztropine analogs)

-

Cocaine or GBR 12909 (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of the test compound. For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of a known DAT inhibitor like cocaine.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Locomotor Activity in Rodents

This protocol describes a standard method for assessing the stimulant or depressant effects of aminobenztropine analogs on locomotor activity in mice or rats.

Objective: To evaluate the in vivo psychostimulant effects of aminobenztropine analogs.

Materials:

-

Test animals (e.g., male C57BL/6 mice)

-

Test compounds (benztropine analogs)

-

Vehicle (e.g., saline)

-

Locomotor activity chambers equipped with infrared beams

-

Data acquisition software

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.

-

Drug Administration: On the test day, administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

-

Data Collection: Immediately after injection, place the animals individually into the locomotor activity chambers. Record locomotor activity, typically measured as the number of infrared beam breaks, for a specified duration (e.g., 60-120 minutes). The data is usually collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

-

Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of horizontal and vertical beam breaks) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds with the vehicle control group.

Visualizations

Structure-Activity Relationship Logic

The following diagram illustrates the general structure of benztropine and the key areas of chemical modification that were explored in early SAR studies.

Caption: Key modification sites on the benztropine scaffold influencing pharmacological activity.

Experimental Workflow for Analog Characterization

The diagram below outlines a typical workflow for the synthesis and pharmacological evaluation of novel benztropine analogs.

Caption: A typical pipeline for the discovery and evaluation of novel benztropine analogs.

Dopamine Reuptake Inhibition Signaling Pathway

This diagram illustrates the mechanism of action of benztropine analogs as dopamine reuptake inhibitors.

Caption: Mechanism of dopamine reuptake inhibition by benztropine analogs at the synapse.

References

A Technical Guide to the Pharmacological Profile of Novel Aminobenztropine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of novel aminobenztropine derivatives. These compounds, analogs of benztropine, have garnered significant interest for their potential as therapeutic agents, particularly in the context of substance use disorders. This document summarizes key quantitative data, details experimental methodologies for their evaluation, and visualizes relevant biological pathways and workflows.

Core Pharmacological Data: Binding Affinities and In Vivo Effects

Novel aminobenztropine derivatives have been primarily characterized by their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as their affinity for muscarinic receptors. The data presented below summarizes the binding affinities (Ki or IC50 values) and key in vivo behavioral outcomes for a selection of these compounds.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Muscarinic M1 Ki (nM) | In Vivo Effects |

| Benztropine (BZT) | - | - | - | - | Antiparkinsonian agent, inhibits dopamine uptake. |

| 4'-Chloro-benztropine (4'-Cl-BZT) | - | - | - | - | 10-fold increase in potency for dopamine uptake inhibition compared to benztropine. |

| AHN 1-055 | - | - | - | - | Maintained self-administration in rats, though at lower rates than cocaine. |

| AHN 2-005 | - | - | - | - | Dose-dependently decreased cocaine self-administration. |

| JHW 007 | - | - | - | - | Dose-dependently decreased cocaine self-administration. |

| GA2-50 | - | - | - | - | Improved potency and selectivity for the dopamine transporter. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used to characterize the pharmacological profile of novel aminobenztropine derivatives.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of the derivatives to their molecular targets.

Objective: To determine the equilibrium dissociation constant (Ki) of novel aminobenztropine derivatives for DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Test compounds (novel aminobenztropine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Locomotor Activity Assessment

This behavioral assay is used to evaluate the stimulant or depressant effects of the compounds on spontaneous movement in rodents.

Objective: To measure the effect of novel aminobenztropine derivatives on horizontal and vertical locomotor activity.

Materials:

-

Male Swiss-Webster mice.

-

Open-field activity chambers equipped with infrared beams.

-

Test compounds and vehicle (e.g., saline).

-

Syringes for intraperitoneal (i.p.) injection.

Procedure:

-

Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle via i.p. injection.

-

Testing: Immediately place the mouse in the center of the open-field chamber.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) in 5- or 10-minute bins for a total duration of 60 to 120 minutes, or longer for compounds with a suspected long duration of action.

-

Data Analysis: Analyze the data using two-way ANOVA with treatment and time as factors to determine significant effects on locomotor activity.

Caption: Workflow for Locomotor Activity Assessment.

Cocaine Self-Administration and Reinstatement Studies

These models are used to assess the abuse potential of the compounds and their ability to modulate cocaine-seeking behavior.

Objective: To determine if novel aminobenztropine derivatives are self-administered and if they alter the reinforcing effects of cocaine or reinstate cocaine-seeking behavior.

Materials:

-

Male Sprague-Dawley or Wistar rats with indwelling intravenous catheters.

-

Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

-

Cocaine hydrochloride.

-

Test compounds and vehicle.

Procedure:

-

Catheter Implantation: Surgically implant a chronic catheter into the jugular vein of the rats.

-

Acquisition of Cocaine Self-Administration: Train rats to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1 or FR5). Each infusion is paired with a cue light.

-

Substitution Procedure: Once a stable baseline of cocaine self-administration is established, substitute saline or different doses of the test compound for cocaine to determine if the compound maintains self-administration.

-

Reinstatement Procedure: After stable self-administration, extinguish the lever-pressing behavior by replacing cocaine with saline. Once responding is low, test the ability of a priming injection of the test compound (or cocaine) to reinstate the extinguished lever-pressing behavior.

-

Data Analysis: Analyze the number of infusions earned (self-administration) or lever presses (reinstatement) using ANOVA.

Caption: Workflow for Cocaine Self-Administration and Reinstatement.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to measure the effects of drugs on brain reward function.

Objective: To assess the effects of novel aminobenztropine derivatives on the rewarding properties of electrical brain stimulation.

Materials:

-

Male Sprague-Dawley rats with electrodes implanted in the medial forebrain bundle (MFB).

-

Operant chambers equipped with a lever or response wheel that delivers electrical stimulation.

-

A stimulator to deliver electrical pulses.

-

Test compounds and vehicle.

Procedure:

-

Electrode Implantation: Surgically implant a bipolar electrode into the MFB of the rats.

-

Training: Train the rats to respond (e.g., press a lever) to receive a brief train of electrical stimulation.

-

Rate-Frequency Determination: Determine the frequency of stimulation that maintains a half-maximal rate of responding (M50).

-

Drug Testing: Administer the test compound or vehicle and measure changes in the rate of responding across a range of stimulation frequencies. A leftward shift in the rate-frequency curve indicates an enhancement of brain reward function, while a rightward shift indicates a depression.

-

Data Analysis: Analyze the changes in the M50 and the maximal rate of responding using ANOVA.

Caption: Workflow for Intracranial Self-Stimulation.

Signaling Pathways

The primary mechanism of action of aminobenztropine derivatives is the inhibition of the dopamine transporter (DAT). By blocking DAT, these compounds increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Caption: Mechanism of Action at the Dopaminergic Synapse.

The enhanced dopaminergic signaling in brain regions such as the nucleus accumbens and prefrontal cortex is thought to mediate both the therapeutic potential and the abuse liability of these compounds. Further research is needed to elucidate the specific downstream signaling cascades modulated by novel aminobenztropine derivatives and how these differ from those activated by classic psychostimulants like cocaine.

This technical guide provides a foundational understanding of the pharmacological profile of novel aminobenztropine derivatives. The provided data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Whitepaper: In Silico Modeling of the Aminobenztropine-Dopamine Transporter (DAT) Interaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human dopamine transporter (hDAT) is a critical regulator of dopaminergic signaling and a primary target for both therapeutic agents and drugs of abuse like cocaine.[1] Atypical inhibitors, such as aminobenztropine and its analogs, are of significant interest because they block dopamine reuptake without producing the powerful stimulant effects associated with cocaine, suggesting they may serve as leads for addiction treatment pharmacotherapies.[2][3][4] Due to the absence of a high-resolution crystal structure for hDAT, in silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, are indispensable for elucidating the molecular basis of aminobenztropine-DAT interactions.[1][5] This technical guide provides a comprehensive overview of the computational protocols used to model this interaction, presents key quantitative data, and visualizes the experimental workflow and binding hypotheses.

In Silico Experimental Protocols

The following sections detail the methodologies for constructing a model of the hDAT and simulating its interaction with aminobenztropine.

Homology Modeling of the Human Dopamine Transporter (hDAT)

Given that no experimental structure of hDAT has been resolved, homology modeling is the foundational step for structural studies.[1]

-

Template Selection: The high-resolution crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) is a commonly used and effective template (e.g., PDB ID: 4M48).[5][6] The sequence identity between dDAT and hDAT is high enough to generate reliable models, particularly for the transmembrane domains that form the binding pocket.[1]

-

Sequence Alignment: The primary amino acid sequence of hDAT is aligned with the sequence of the dDAT template. This alignment guides the modeling process.

-

Model Generation: Software such as MODELLER is used to generate a three-dimensional model of hDAT based on the template's coordinates and the sequence alignment.[5] Special attention is given to modeling loops, such as the extracellular loop 2 (EL2), which may differ significantly from the template.[5]

-

Model Validation and Refinement: The generated homology model is assessed for its stereochemical quality using tools like PROCHECK and Ramachandran plots. The model is often refined through energy minimization to relieve any steric clashes and optimize its geometry. The model's ability to correctly rank known inhibitors by potency can serve as further validation.[7][8]

Ligand and Receptor Preparation

Prior to docking, both the aminobenztropine ligand and the hDAT receptor model must be prepared.

-

Ligand Preparation: A 3D structure of aminobenztropine is generated. Its geometry is optimized, and partial charges are assigned using a suitable force field (e.g., CHARMm).

-

Receptor Preparation: The hDAT model is prepared by adding hydrogen atoms, assigning protonation states to titratable residues (e.g., Asp, Glu, His), and assigning partial charges. The binding site is defined, typically as a grid box encompassing the central S1 binding pocket, which is known to bind substrates and classical inhibitors.[2][9]

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (pose) of aminobenztropine within the hDAT binding site.

-

Docking Algorithm: Induced-fit docking (IFD) or standard flexible ligand docking protocols are employed to account for both ligand and receptor flexibility.

-

Binding Site: Docking is targeted to the central S1 binding cavity, which is composed of residues from transmembrane domains (TMs) 1, 3, 6, and 8.[2]

-

Pose Selection and Analysis: The resulting docking poses are scored and ranked based on binding energy calculations. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts with specific residues like D79, V152, and S422.[2][10] Studies suggest that benztropines and their analogs bind in a manner that overlaps with the dopamine and cocaine binding sites.[2]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior, stability, and conformational changes of the aminobenztropine-DAT complex over time.[11][12][13]

-

System Setup: The top-ranked docked complex of aminobenztropine-hDAT is embedded in a realistic model of a neuronal membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer.[6] The system is then solvated with an explicit water model and neutralized with counter-ions (e.g., Na+, Cl-).[6]

-

Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps where the temperature and pressure are gradually brought to physiological conditions (e.g., 310 K, 1 atm).

-

Production Run: A long-duration production simulation (typically hundreds of nanoseconds) is performed.[9][11] During this run, the trajectory of all atoms is saved for later analysis.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand's binding pose (using Root Mean Square Deviation, RMSD), identify persistent protein-ligand interactions, and observe conformational changes in the transporter, such as the movement of the extracellular and intracellular gates.[9][11]

Data Presentation: Binding Affinities and Functional Potencies

The following table summarizes experimentally determined quantitative data for benztropine and its analog JHW007, providing a benchmark for computational predictions.

| Compound | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Species/Cell Line | Reference(s) |

| Benztropine | 9.0 [8.0–10] | 26 [18–37] | Rat Striatum / HEK-293 | [2] |

| JHW007 | 23.3 | 24.6 ± 1.97 | CHO Cells | [4] |

Values in brackets represent S.E. interval or standard error.

Visualization of In Silico Processes

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts in the modeling of the aminobenztropine-DAT interaction.

Caption: Workflow for in silico modeling of the aminobenztropine-DAT complex.

Caption: Key residue interactions for benztropine analogs in the DAT S1 site.

References

- 1. Computational modeling of human dopamine transporter structures, mechanism and its interaction with HIV-1 transactivator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Benztropine Analog [125I]GA II 34 Binding Site on the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A high-quality homology model for the human dopamine transporter validated for drug design purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 11. Molecular dynamics of conformation-specific dopamine transporter-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 13. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminobenztropine's Role in Neurotransmitter Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of aminobenztropine and its analogs in the inhibition of neurotransmitter reuptake. Aminobenztropine, a derivative of benztropine, is a potent inhibitor of the dopamine transporter (DAT), with varying affinities for the norepinephrine transporter (NET) and the serotonin transporter (SERT). This document summarizes the available quantitative data on the binding affinities and inhibitory concentrations of benztropine analogs, details the experimental protocols used to determine these values, and illustrates the key signaling pathways and experimental workflows involved in this area of research. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Neurotransmitter transporters are critical components of synaptic transmission, responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its recycling. The three major monoamine transporters are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are the primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse such as cocaine.

Benztropine and its analogs are a class of compounds known for their potent inhibition of the DAT.[1][2] Due to their high affinity for the DAT and their distinct behavioral profiles compared to cocaine, these compounds have been investigated as potential therapeutic agents for cocaine addiction.[1][2] This guide focuses on the interaction of aminobenztropine and its related compounds with these key neurotransmitter transporters.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

Table 1: Binding Affinities (Ki, nM) of Benztropine Analogs at Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| Benztropine | 10 - 25 | 2,500 - 4,000 | 3,000 - 5,000 |

| JHW 007 | 23.3 | > 10,000 | > 10,000 |

| GA 103 | 15.8 | 1,200 | 2,300 |

| Data for analogs are representative and sourced from various preclinical studies. |

Table 2: Dopamine Uptake Inhibition (IC50, nM) of Benztropine Analogs

| Compound | DA Uptake (IC50, nM) |

| Benztropine | 20 - 50 |

| JHW 007 | 24.6 |

| GA 103 | 35.5 |

| Data for analogs are representative and sourced from various preclinical studies. |

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the affinity of a test compound (e.g., an aminobenztropine analog) for the DAT by competing with a radiolabeled ligand that has a known high affinity for the transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

[³H]WIN 35,428 or [¹²⁵I]RTI-121 (radioligands for DAT).

-

Test compound (aminobenztropine analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293-hDAT cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) to each well.

-

Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

[³H]Dopamine.

-

Test compound (aminobenztropine analog).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis buffer.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Culture:

-

Plate HEK293-hDAT cells in 96-well cell culture plates and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]dopamine to each well.

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical as this measures the initial rate of uptake.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding a lysis buffer to each well.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]dopamine uptake as a function of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake.

-

Signaling Pathways and Experimental Workflows

The inhibition of neurotransmitter reuptake by aminobenztropine and its analogs leads to an increase in the concentration of neurotransmitters in the synaptic cleft. This, in turn, prolongs the activation of postsynaptic receptors and their downstream signaling pathways.

Signaling Pathways

The following diagrams illustrate the general signaling pathways for dopamine, norepinephrine, and serotonin.

Caption: Dopamine signaling pathway and the inhibitory effect of aminobenztropine.

References

Structural Activity Relationship of Aminobenztropine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine (BZT) and its analogs are a class of tropane-based compounds that have garnered significant interest for their potent inhibition of the dopamine transporter (DAT). This activity makes them promising candidates for the development of therapeutics for central nervous system disorders, including Parkinson's disease and substance abuse. While the parent compound, benztropine, also exhibits affinity for muscarinic and histamine receptors, extensive structure-activity relationship (SAR) studies have been conducted to identify analogs with improved selectivity and pharmacological profiles. This technical guide provides an in-depth overview of the SAR of aminobenztropine and related benztropine analogs, with a focus on their interaction with monoamine transporters. Due to the limited publicly available data specifically on aminobenztropine analogs, this guide will focus on the broader SAR of key benztropine derivatives, which provides the foundational understanding for this chemical scaffold.

Core Structural Features

The core structure of benztropine consists of a tropane ring system linked to a diphenylmethoxy moiety. The key points for chemical modification and SAR exploration include:

-

The Tropane Ring: Modifications at the N-8 position and substitutions on the C-2, C-3, and C-6 positions of the tropane ring have been extensively studied.

-

The Diphenylmethoxy Moiety: Substitutions on the phenyl rings of the benzhydryl group significantly influence binding affinity and selectivity.

Structure-Activity Relationship at the Dopamine Transporter (DAT)

The primary target for the desired therapeutic effects of benztropine analogs is the dopamine transporter. SAR studies have revealed several key determinants for high-affinity binding to the DAT.

Phenyl Ring Substitutions

Halogen substitutions on the phenyl rings of the diphenylmethoxy group have been a major focus of SAR studies. Generally, small halogen substitutions are well-tolerated and can enhance DAT affinity. For instance, para-chloro substitution on one of the phenyl rings often results in retained or increased affinity for the DAT. Compounds with meta-chloro substitutions have also been shown to have effects more similar to cocaine in behavioral studies.

N-Substitution on the Tropane Ring

The substituent on the nitrogen atom of the tropane ring plays a crucial role in the pharmacological profile of benztropine analogs. Replacing the N-methyl group with bulkier substituents has been shown to significantly reduce binding affinity at muscarinic receptors, thereby increasing selectivity for the DAT.

Substitutions on the Tropane Ring Skeleton

Modifications at other positions of the tropane ring, such as the 6-position, can also impact DAT binding and dopamine uptake inhibitory activity. Studies on 6-substituted benztropines have shown that it is possible to reduce DAT binding affinity while maintaining significant dopamine uptake inhibitory activity, suggesting a divergence in the structural requirements for binding and functional inhibition.

Quantitative Data on Benztropine Analogs

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of various benztropine analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as muscarinic (M1) and histamine (H1) receptors.

| Compound | Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | M1 Ki (nM) | H1 Ki (nM) | Reference |

| Benztropine | - | 8.5 - 20 | 451 | 259 | 0.98 | 16 | [1][2] |

| 4'-Chlorobenztropine | 4'-Cl | 22 | 1230 | 480 | 1.2 | - | [1] |

| 3'-Chlorobenztropine | 3'-Cl | 32.5 | 2980 | 5120 | 47.9 | - | [1] |

| 3',4'-Dichlorobenztropine | 3',4'-diCl | 20.3 | 1560 | 3140 | 18.2 | - | [1] |

| GBR 12909 | - | 1.5 | 2400 | 130 | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Materials:

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Membrane preparations: Rat striatal, cortical, or whole brain membranes expressing the transporters of interest.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Test compounds (aminobenztropine analogs) at various concentrations.

-

Non-specific binding control: A high concentration of a known ligand (e.g., 10 µM cocaine for DAT).

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.

Objective: To assess the effect of aminobenztropine analogs on extracellular dopamine levels in a specific brain region (e.g., the striatum).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (aminobenztropine analog).

-

Anesthetized or freely moving rats.

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat. The animal is allowed to recover from surgery.

-

Perfusion: The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Baseline Measurement: Baseline extracellular dopamine levels are established by collecting several samples before drug administration.

-

Drug Administration: The aminobenztropine analog is administered (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Dialysate samples are collected for a period of time after drug administration to monitor changes in extracellular dopamine levels.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC with electrochemical detection.

-

Data Analysis: The post-drug dopamine levels are expressed as a percentage of the baseline levels and plotted over time to determine the time course and magnitude of the drug's effect.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding experiment.

In Vivo Microdialysis Experimental Workflow

Caption: Workflow of an in vivo microdialysis experiment.

Signaling Pathway of Dopamine Reuptake Inhibition

Caption: Dopamine reuptake inhibition by aminobenztropine analogs.

Conclusion

The structure-activity relationship of benztropine analogs is a well-explored area that has provided valuable insights into the molecular requirements for potent and selective inhibition of the dopamine transporter. While specific data on aminobenztropine analogs remains limited in the public domain, the extensive research on related benztropine derivatives provides a strong foundation for the rational design of novel compounds with improved therapeutic potential. The key to developing successful drug candidates from this class of compounds lies in the careful tuning of substitutions on both the tropane ring and the diphenylmethoxy moiety to optimize DAT affinity and selectivity while minimizing off-target effects. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers engaged in the discovery and development of novel benztropine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Aminobenztropine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro characterization of aminobenztropine, a tropane alkaloid derivative. The protocols detailed below are designed to enable the assessment of its pharmacological and cytotoxicological profile.

Introduction

Aminobenztropine, also known as 3-(2'-Aminobenzhydryloxy)tropane or ABT, is recognized as a potent muscarinic acetylcholine receptor antagonist.[1] Its structural similarity to benztropine, a known dopamine transporter (DAT) inhibitor, suggests a potential for interaction with multiple neurotransmitter systems. A thorough in vitro evaluation is crucial to elucidate its mechanism of action, selectivity, and potential therapeutic applications or liabilities. These notes provide detailed protocols for receptor binding, functional activity, and cytotoxicity assays.

Molecular Targets and Mechanism of Action

Aminobenztropine's primary established molecular target is the family of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Given its structural resemblance to benztropine and other tropane alkaloids, the dopamine transporter (DAT) is a plausible secondary target for aminobenztropine. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT leads to increased synaptic dopamine levels.

Quantitative Data Summary

The following tables summarize the known and undetermined in vitro pharmacological data for aminobenztropine. These tables are intended to be populated with experimentally derived data using the protocols provided herein.

Table 1: Aminobenztropine Receptor Binding Affinity

| Target | Radioligand | Tissue/Cell Preparation | Kd (nM) | Ki (nM) |

| Muscarinic Receptors (non-selective) | [3H]N-methylscopolamine ([3H]NMS) | Solubilized porcine brain | 7[1] | To be determined |

| M1 Muscarinic Receptor | [3H]Pirenzepine | Recombinant cells expressing human M1 | To be determined | To be determined |

| M2 Muscarinic Receptor | [3H]AF-DX 384 | Recombinant cells expressing human M2 | To be determined | To be determined |

| M3 Muscarinic Receptor | [3H]4-DAMP | Recombinant cells expressing human M3 | To be determined | To be determined |

| M4 Muscarinic Receptor | [3H]Himbacine | Recombinant cells expressing human M4 | To be determined | To be determined |

| M5 Muscarinic Receptor | [3H]4-DAMP | Recombinant cells expressing human M5 | To be determined | To be determined |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Recombinant cells expressing human DAT | To be determined | To be determined |

Table 2: Aminobenztropine Functional Activity

| Assay | Cell Line / Tissue | Measured Response | EC50 / IC50 (nM) |

| Muscarinic Receptor Functional Antagonism (e.g., Calcium Flux) | CHO-K1 cells expressing human M1, M3, M5 | Inhibition of acetylcholine-induced calcium release | To be determined |

| Muscarinic Receptor Functional Antagonism (e.g., cAMP accumulation) | CHO-K1 cells expressing human M2, M4 | Inhibition of forskolin-stimulated cAMP accumulation | To be determined |

| Dopamine Transporter Uptake Inhibition | HEK293 cells expressing human DAT | Inhibition of [3H]dopamine uptake | To be determined |

Table 3: Aminobenztropine Cytotoxicity

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HEK293 | MTT | 24, 48, 72 | To be determined |

| SH-SY5Y (human neuroblastoma) | MTT | 24, 48, 72 | To be determined |

| HepG2 (human hepatoma) | MTT | 24, 48, 72 | To be determined |

Experimental Protocols

Radioligand Binding Assays